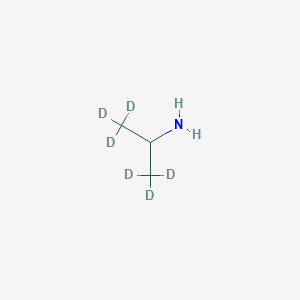

Iso-propyl-1,1,1,3,3,3-D6-amine

概述

描述

Iso-propyl-1,1,1,3,3,3-D6-amine is a deuterium-labeled derivative of isopropylamine, where six hydrogen atoms on the two methyl groups are replaced with deuterium (D). Its chemical formula is (CD₃)₂CHNH₂, with a molecular weight of 65.14–65.15 g/mol and a CAS number of [55432-59-2] . This compound is synthesized to ≥98–99 atom% deuterium purity, making it valuable in nuclear magnetic resonance (NMR) spectroscopy, pharmacokinetic studies, and metabolic tracing due to its isotopic stability .

准备方法

Synthetic Routes and Reaction Conditions: Iso-propyl-1,1,1,3,3,3-D6-amine can be synthesized through several methods. One common approach involves the deuteration of propan-2-amine using deuterium gas (D₂) in the presence of a suitable catalyst. The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of deuterated precursors and advanced catalytic systems to achieve high yields and purity. The process often includes multiple steps of purification, such as distillation and crystallization, to remove any undeuterated impurities.

化学反应分析

Types of Reactions: Iso-propyl-1,1,1,3,3,3-D6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding deuterated ketones or aldehydes.

Reduction: It can be reduced to form deuterated alcohols.

Substitution: The amine group can participate in substitution reactions, forming deuterated amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products:

Oxidation: Deuterated ketones or aldehydes.

Reduction: Deuterated alcohols.

Substitution: Deuterated amides or other derivatives.

科学研究应用

Pharmaceutical Applications

Deuterated Drug Development

Iso-propyl-1,1,1,3,3,3-D6-amine is instrumental in the synthesis of deuterated drugs. Deuteration can enhance the pharmacokinetic properties of drugs by altering their metabolic pathways and improving their stability. This modification often leads to drugs with prolonged half-lives and reduced toxicity profiles .

Case Study: Antidepressants

Research indicates that deuterated analogues of antidepressant medications can exhibit improved efficacy and reduced side effects. For instance, studies have shown that deuterated versions of certain SSRIs (Selective Serotonin Reuptake Inhibitors) demonstrate enhanced therapeutic outcomes compared to their non-deuterated counterparts .

Chemical Synthesis

Organic Synthesis

this compound serves as a valuable reagent in organic synthesis. Its unique isotopic labeling allows chemists to trace reaction pathways and mechanisms more effectively. This is particularly useful in complex syntheses where understanding the behavior of intermediates is crucial .

Precursor for Agrochemicals

The compound is also employed as a precursor in the synthesis of agricultural chemicals. Notably, it plays a role in the production of glyphosate herbicides. The incorporation of deuterium into agrochemicals may enhance their effectiveness and environmental stability .

Analytical Chemistry

Mass Spectrometry

In analytical chemistry, this compound is utilized as an internal standard in mass spectrometry. Its distinct mass shift (due to the presence of deuterium) allows for accurate quantification in complex mixtures .

NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy often employs deuterated solvents for better resolution and sensitivity. The use of this compound in NMR studies aids in elucidating molecular structures and dynamics without interference from proton signals .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Research | Development of deuterated drugs | Improved pharmacokinetics and reduced toxicity |

| Organic Synthesis | Reagent for tracing reaction pathways | Enhanced understanding of reaction mechanisms |

| Agrochemical Production | Precursor for glyphosate herbicides | Increased efficacy and stability |

| Analytical Chemistry | Internal standard for mass spectrometry | Accurate quantification in complex mixtures |

| NMR Spectroscopy | Deuterated solvent for enhanced resolution | Better molecular structure elucidation |

作用机制

The mechanism by which Iso-propyl-1,1,1,3,3,3-D6-amine exerts its effects is primarily through its isotopic substitution. The presence of deuterium atoms affects the vibrational frequencies of chemical bonds, leading to changes in reaction rates and pathways. This isotopic effect is leveraged in various studies to gain insights into molecular interactions and dynamics.

相似化合物的比较

Key Properties:

- Physical State : Liquid (flammable and corrosive) .

- Derivatives : Available as a hydrochloride salt (iso-propyl-1,1,1,3,3,3-D6-amine HCl , CAS [126794-59-0]) for enhanced stability .

- Pricing : ~€380 for 250 mg (free base) ; ¥39,600 (~€300) for 250 mg .

Comparison with Similar Deuterated and Non-Deuterated Amines

Structural and Isotopic Comparisons

The table below highlights key differences between iso-propyl-D6-amine and related compounds:

Notes:

- Deuterium Position : Iso-propyl-D6-amine’s deuterium is localized on methyl groups, whereas n-propyl-d7-amine has full-chain deuteration. This affects solubility and reactivity in organic reactions .

- Applications : Partial deuteration (e.g., iso-propyl-2-d1-amine) is used for probing specific reaction mechanisms, while full deuteration (iso-propyl-D6-amine) provides robust isotopic masking .

Commercial Availability

- Suppliers : CymitQuimica, Kanto Reagents, and CDN Isotopes offer iso-propyl-D6-amine in varying quantities .

- HCl Salt Demand : Higher prices (e.g., ¥86,900 for 1 g) reflect its use in pharmaceutical stability testing .

Pharmacological Studies

- Isotope Effects : Deuteration slows metabolic degradation, enhancing drug half-life studies .

- Example : Deuterated amines are intermediates in synthesizing bioactive molecules, such as N-((1R,3S)-3-isopropyl-3-...cyclopentyl)tetrahydro-2H-pyran-4-amine (a trifluoromethylpyridine derivative in patent literature) .

Analytical Chemistry

- NMR Signal Enhancement : The six equivalent deuteriums in iso-propyl-D6-amine simplify spectral interpretation compared to partially deuterated analogs .

生物活性

Iso-propyl-1,1,1,3,3,3-D6-amine is a deuterated derivative of isopropylamine that has garnered attention for its potential biological activities. The incorporation of deuterium isotopes can influence the compound's metabolic stability and interaction with biological systems, which may lead to altered pharmacokinetic properties and biological efficacy. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

This compound is characterized by its deuterated isopropyl group. The presence of deuterium can affect the compound's interaction with enzymes and metabolic pathways. The thiazole ring in related compounds has been shown to participate in various binding interactions that contribute to overall biological effects.

The mechanism of action for this compound likely involves its interaction with specific molecular targets within the body. The deuterated isopropyl group may enhance metabolic stability and alter enzyme interactions compared to its non-deuterated counterparts. This can lead to modified biological activity in therapeutic applications.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Study on Conjugates : A study evaluated the cytotoxicity of synthesized conjugates against mouse TLX5 lymphoma cells. Compounds with specific amino acid modifications demonstrated enhanced DNA binding and cytotoxicity compared to standard agents like temozolomide .

- IC50 Values : The most effective conjugates showed IC50 values as low as 0.13 µM against human leukemia cells (CEM), indicating strong potential for development as antitumor agents .

Antiviral Activity

The antiviral properties of related compounds have also been investigated:

- Hydrazones : A study on new hydrazones derived from morpholine showed promising antiviral activity comparable to commercial drugs like Tamiflu. These findings suggest that modifications in similar amine structures could yield compounds with antiviral efficacy .

Antimicrobial Activity

Antimicrobial properties have been observed in derivatives related to this compound:

- Peptide Conjugates : Research on peptide conjugates revealed significant antimicrobial activity against various pathogens. Compounds containing specific substituents exhibited zones of inhibition ranging from 9 to 20 mm against tested bacteria .

Case Studies and Research Findings

属性

IUPAC Name |

1,1,1,3,3,3-hexadeuteriopropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLVOIRVHMVIS-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

65.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55432-59-2 | |

| Record name | 55432-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。